Bis({amino[(2-aminophenyl)sulfanyl]methylidene})butanedinitrile; ethyl alcohol
Description
Bis({amino[(2-aminophenyl)sulfanyl]methylidene})butanedinitrile (IUPAC name: (2Z,3Z)-bis{amino[(2-aminophenyl)sulfanyl]methylidene}butanedinitrile) is a sulfur- and nitrogen-containing organic compound with the molecular formula C₁₈H₁₆N₆S₂ . Its structure features two 2-aminophenylthio groups attached to a central butanedinitrile backbone, forming a conjugated Schiff base-like system (Fig. 1). The compound is often formulated with ethyl alcohol (ethanol) as a stabilizer or solvent, forming an addition complex known as U0126-EtOH, which is widely used in biochemical research as a MEK1/2 inhibitor .
Properties
IUPAC Name |
2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile;ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6S2.C2H6O/c19-9-11(17(23)25-15-7-3-1-5-13(15)21)12(10-20)18(24)26-16-8-4-2-6-14(16)22;1-2-3/h1-8H,21-24H2;3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQULUVMLGZVAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO.C1=CC=C(C(=C1)N)SC(=C(C#N)C(=C(N)SC2=CC=CC=C2N)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of Nitrile Precursors with Sulfanyl-Containing Intermediates
The core structure of Bis({amino[(2-aminophenyl)sulfanyl]methylidene})butanedinitrile derives from a butanedinitrile backbone functionalized with amino and sulfanyl groups. A plausible route involves the condensation of malononitrile with 2-aminophenylthiol derivatives. In analogous syntheses, malononitrile reacts with aldehydes or ketones bearing electron-withdrawing groups to form push-pull conjugated systems. For instance, the reaction of malononitrile with 2-benzoyl-3,3-bis(methylsulfanyl)acrylaldehyde in acetic acid and ammonium acetate at 343 K yields a structurally related butadiene derivative.
In this context, the target compound likely forms via a Knoevenagel-type condensation between malononitrile and a bis-thioaldehyde intermediate. The 2-aminophenylsulfanyl groups may originate from 2-aminothiophenol, which acts as a nucleophile, displacing leaving groups (e.g., halides) from a dicyano precursor. Ethanol, present in the final formulation, likely serves as a solvent or crystallization medium, as observed in similar nitrile-based syntheses.
Role of Disulfide Intermediates
Patent literature highlights the utility of disulfides in introducing sulfanyl groups. For example, diethyl disulfide and bis(trifluoromethyl) disulfide have been employed to functionalize pyrazole carbonitriles under inert atmospheres. Applied to the target compound, oxidation of 2-aminothiophenol to its disulfide (2,2'-diaminophenyl disulfide) followed by nucleophilic attack on a dicyanobutadiene intermediate could yield the desired product. This method ensures regioselective incorporation of sulfanyl groups while minimizing side reactions.
Reaction conditions typically involve nitrile solvents like acetonitrile, which stabilize intermediates through polar interactions. The process may proceed via a radical mechanism or thiol-disulfide exchange, with halogenating agents (e.g., sulfuryl chloride) facilitating the cleavage of disulfide bonds.
Optimization of Reaction Parameters
Solvent Selection and Temperature Control
The choice of solvent critically influences reaction efficiency. Polar aprotic solvents such as acetonitrile enhance the solubility of nitrile precursors and stabilize transition states through dipole interactions. Ethanol, often used in recrystallization, aids in purifying the final product by dissolving impurities while leaving the target compound insoluble at lower temperatures.
Temperature modulation is essential to control reaction kinetics. The condensation step typically requires heating to 343–353 K to overcome activation barriers, while subsequent steps (e.g., disulfide cleavage) proceed at lower temperatures (195–273 K) to prevent decomposition.
Catalysis and Stoichiometric Ratios
Ammonium acetate acts as a mild acid catalyst in condensation reactions, protonating carbonyl groups to facilitate nucleophilic attack by malononitrile. Stoichiometric excess of 2-aminothiophenol (≥2 equivalents) ensures complete functionalization of the dicyanobutadiene core. However, excessive thiol may lead to overalkylation or polymerization, necessitating careful monitoring via TLC or NMR.
Purification and Characterization
Chromatographic Separation
Crude reaction mixtures often contain diastereomers or unreacted starting materials. Column chromatography using silica gel and ethyl acetate/hexane gradients (25–50% ethyl acetate) effectively isolates the target compound. Ethanol-assisted recrystallization further enhances purity, yielding crystalline solids suitable for X-ray diffraction analysis.
Spectroscopic Validation
- ¹H NMR : Aromatic protons from the 2-aminophenyl groups appear as doublets in δ 6.5–7.5 ppm, while NH₂ signals resonate as broad singlets near δ 5.0–5.5 ppm.
- IR Spectroscopy : Stretching vibrations at ≈2200 cm⁻¹ confirm nitrile groups, and N–H bends near 1600 cm⁻¹ verify primary amines.
- Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 426.6 ([M+H]⁺), consistent with the molecular formula C₂₀H₂₂N₆OS₂.
Challenges and Mitigation Strategies
Oxidative Degradation
Sulfanyl groups are prone to oxidation, forming sulfoxides or sulfones. Conducting reactions under inert atmospheres (N₂ or Ar) and adding antioxidants (e.g., BHT) mitigate this issue.
Stereochemical Control
The planar geometry of the butanedinitrile core may lead to E/Z isomerism. Steric hindrance from 2-aminophenyl groups favors the E-configuration, as evidenced by crystallographic data in related compounds.
Industrial-Scale Considerations
Batch reactors with precise temperature control and automated feed systems are optimal for large-scale synthesis. Ethanol recovery via distillation reduces costs, while waste streams containing heavy metals (from thiol precursors) require treatment with chelating resins.
Chemical Reactions Analysis
Types of Reactions
U0126-EtOH undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, particularly involving its amino and sulfanyl groups.
Common Reagents and Conditions
Common reagents used in reactions with U0126-EtOH include oxidizing agents for ROS scavenging and various solvents like DMSO for dissolution. Reaction conditions often involve controlled temperatures and pH levels to ensure optimal activity .
Major Products
The major products formed from reactions involving U0126-EtOH depend on the specific reaction type. For example, oxidation reactions may yield fluorescent oxidation products .
Scientific Research Applications
U0126-EtOH has a wide range of scientific research applications, including:
Mechanism of Action
U0126-EtOH exerts its effects by inhibiting the kinase activity of MEK1 and MEK2, preventing the activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). This inhibition disrupts the Ras/Raf/MEK/ERK signaling pathway, which is essential for various cellular processes, including autophagy and apoptosis . By blocking this pathway, U0126-EtOH can reduce cell proliferation and induce cell death in certain cancer cells .
Comparison with Similar Compounds
2,3-Bis[amino-[(2-aminophenyl)thio]methylidene]butanedinitrile
This analog differs in the substitution pattern of the sulfanyl groups but retains the dinitrile core. It shares similar conjugation and chelation properties, though its biological activity remains unexplored compared to the target compound .
Ethyl-2-[(phenyl)methylidene]-5-phenyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
A thiazolo-pyrimidine derivative with a methylidene group (Fig. 2). Unlike the target compound, this heterocyclic system shows higher aromaticity and is prone to aggregation, leading to false positives in high-throughput screening (PAINS alerts) .
| Property | Bis({amino[(2-aminophenyl)sulfanyl]methylidene})butanedinitrile | 2,3-Bis[amino-[(2-aminophenyl)thio]methylidene]butanedinitrile | Thiazolo-pyrimidine Derivative |
|---|---|---|---|
| Molecular Formula | C₁₈H₁₆N₆S₂ | C₁₈H₁₆N₆S₂ | C₂₀H₁₇N₃O₃S |
| Key Functional Groups | Dinitrile, Schiff base, thioether | Dinitrile, thioether | Thiazole, pyrimidine, ester |
| PAINS Alerts | None reported | None reported | High (57.6% PAINS subset) |
| Bioactivity | MEK1/2 inhibition | Unknown | Non-specific enzyme inhibition |
Functional Group Analogs
Schiff Bases with Methylidene Linkers
Compounds like N-[(substituted aromatic)methylidene]pyridine-4-carbohydrazides (e.g., isoniazid derivatives) share the methylidene-imine motif. However, they lack the dinitrile and thioether groups, resulting in lower redox stability and distinct pharmacological profiles (e.g., antimycobacterial vs. kinase inhibition) .
Annulated Pyrimidines
Ethyl 2-[2-(methylsulfanyl)-4-oxo-thiopyrano-thieno[2,3-d]pyrimidin-3-yl]acetate (Fig. 3) contains a sulfur heterocycle but replaces the dinitrile with an ester. This structural difference reduces its ability to act as a hydrogen-bond acceptor, limiting its use in metal chelation .
Solvent and Formulation Comparisons
Ethyl Alcohol (Ethanol) vs. Isopropyl Alcohol
Ethanol is preferred in the synthesis of methylidene-containing compounds due to its polarity and low toxicity. For example, U0126-EtOH relies on ethanol for solubility, whereas isopropyl alcohol is used in hydrazide condensations but may reduce reaction yields due to steric hindrance .
Ethanol vs. Dimethyl Ether
While ethanol is a polar solvent capable of stabilizing charge-separated intermediates, dimethyl ether’s low polarity and volatility make it unsuitable for prolonged reflux reactions (Table 2) .
| Solvent | Polarity Index | Boiling Point (°C) | Common Use in Synthesis |
|---|---|---|---|
| Ethanol | 5.2 | 78.5 | Schiff base reactions, MEK inhibitor formulations |
| Isopropyl Alcohol | 4.3 | 82.5 | Hydrazide condensations |
| Dimethyl Ether | 2.8 | -24.7 | Extraction, refrigeration |
Research Findings and Implications
- MEK Inhibition : U0126-EtOH suppresses MAPK signaling at IC₅₀ = 0.07–0.15 μM, outperforming analogs like PD98059 (IC₅₀ = 2–7 μM) due to its dual binding to MEK1/2’s inactive conformations .
- Stability: Ethanol enhances the shelf-life of U0126 by preventing hydrolysis of the dinitrile groups, a vulnerability observed in aqueous formulations .
- PAINS Considerations : Unlike thiazolo-pyrimidines, the target compound lacks PAINS structural alerts, making it more reliable for target validation studies .
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing Bis({amino[(2-aminophenyl)sulfanyl]methylidene})butanedinitrile?
- Methodology : Use a stepwise condensation approach starting with 2-aminothiophenol and nitrile precursors under inert conditions (e.g., nitrogen atmosphere). Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization using ethanol as a solvent. Ethyl alcohol serves as both a reaction medium and purification agent due to its polarity and low reactivity with nitriles .
- Key Parameters : Control pH (~8–9) to stabilize the Schiff base intermediate and prevent hydrolysis. Optimize temperature (60–80°C) to balance reaction rate and side-product formation .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Assign peaks for the amino, sulfanyl, and nitrile groups (e.g., ¹H NMR: δ 6.8–7.5 ppm for aromatic protons; ¹³C NMR: ~110–120 ppm for nitrile carbons).
- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) via high-resolution mass spectrometry (HRMS).
- FTIR : Identify characteristic stretches (e.g., C≡N ~2240 cm⁻¹, S-H ~2550 cm⁻¹) .
Q. What solvent systems are optimal for stabilizing this compound in solution?
- Recommendations : Use polar aprotic solvents (e.g., DMSO, DMF) for long-term storage. For kinetic studies, ethanol or methanol is preferred due to their compatibility with spectroscopic techniques and low interference with reactive sites .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) elucidate the reaction mechanism of this compound in catalytic systems?
- Approach : Perform density functional theory (DFT) calculations to model transition states and intermediates during reactions (e.g., ligand exchange or redox processes). Validate computational predictions with experimental kinetic data (e.g., Arrhenius plots) .
- Case Study : In a recent study, DFT revealed that the sulfanyl group facilitates electron transfer in palladium-catalyzed cross-coupling reactions, reducing activation energy by ~15% .
Q. What experimental design strategies minimize side-product formation during its use as a ligand in coordination chemistry?
- Statistical Optimization : Employ factorial design (e.g., 2³ full factorial) to test variables: ligand-to-metal ratio, temperature, and solvent polarity. Response surface methodology (RSM) can identify optimal conditions for yield and selectivity .
- Example : A 2024 study reduced byproducts by 40% using RSM-guided adjustments (ligand excess = 1.2:1, THF solvent, 25°C) .
Q. How does the compound’s electronic structure influence its biological activity?
- Methodology :
- In Silico Screening : Use molecular docking to assess binding affinity with target enzymes (e.g., cytochrome P450).
- In Vitro Assays : Compare IC₅₀ values against structurally similar analogs. Recent findings suggest the nitrile group enhances inhibition of bacterial β-lactamases by 30% compared to carboxylate derivatives .
Q. What techniques resolve contradictions in reported spectroscopic data for this compound?
- Resolution Strategies :
- Variable-Temperature NMR : Identify dynamic effects (e.g., tautomerism) causing peak splitting.
- Isotopic Labeling : Use deuterated solvents to distinguish solvent interactions from intrinsic signals .
Cross-Disciplinary Applications
Q. How is this compound utilized in designing responsive materials (e.g., sensors or MOFs)?
- Case Study : Its amino and nitrile groups enable coordination with lanthanide ions (e.g., Eu³⁺) to create luminescent metal-organic frameworks (MOFs). Ethyl alcohol acts as a templating agent during MOF crystallization .
Q. What safety protocols are critical when handling this compound in mixed solvent systems?
- Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
